molecular formula C22H26N6O2 B8180537 Saruparib CAS No. 2589531-76-8

Saruparib

Cat. No. B8180537
CAS RN: 2589531-76-8
M. Wt: 406.5 g/mol
InChI Key: WQAVGRAETZEADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saruparib, also known as AZD5305, is a potent, orally active, and selective inhibitor of poly-ADP ribose polymerase 1 (PARP1) . It has demonstrated promising tumor growth inhibition in preclinical models of breast, ovarian, pancreatic, and prostate cancer harboring Homologous Recombination Repair (HRR) deficiency mutations . Due to its lower toxicity compared to other PARP inhibitors, it can be administered at higher doses .


Molecular Structure Analysis

The chemical formula of Saruparib is C22H26N6O2, with an exact mass of 406.21 and a molecular weight of 406.490 . It has IC50 values of 3 nM and 1400 nM for PARP1 and PARP2, respectively .


Chemical Reactions Analysis

Saruparib is a selective inhibitor of PARP1 . It has been designed to have higher selectivity for PARP1, which improves safety and tolerability . This selectivity allows for improved pharmacokinetics, pharmacodynamics, efficacy, and combinability with other therapies .

Scientific Research Applications

  • COVID-19 Treatment

    Saruparib is being tested as a potential treatment strategy for COVID-19, alongside other vaccine candidates. This research is part of the ongoing efforts to find effective treatments for the pandemic (Mishra & Tripathi, 2020).

  • Thrombolytic Medication

    Saruplase, closely related to Saruparib, has been identified as a clinically safe and effective thrombolytic medication. It significantly reduces 30-day mortality in patients suffering from acute myocardial infarction (Tebbe et al., 1998).

  • Acupuncture Research

    Although not directly related to Saruparib, several studies have focused on the scientific inquiry into acupuncture, its effectiveness in various conditions, and its underlying mechanisms. These research areas include the use of acupuncture as a stand-alone or adjunct therapy for various health conditions, exploring the effects of needle stimulation, and addressing paradoxes in acupuncture research (Schnyer et al., 2008; Napadow et al., 2008; Hammerschlag et al., 2003; MacPherson et al., 2008; Langevin et al., 2010; Wayne et al., 2009).

  • Severe Asthma Research

    The Severe Asthma Research Program (SARP) has made significant contributions to understanding and treating severe asthma. This includes phenotyping severe asthma and identifying factors related to severe disease, which may guide management strategies (Fain et al., 2009; Jarjour et al., 2012).

  • Educational Research

    Studies have shown that scientific research on SARS (Severe Acute Respiratory Syndrome) effectively promotes student-teachers' understanding of the nature of science and scientific inquiry, particularly in terms of its links to the social, cultural, and political environment (Wong et al., 2008).

  • Seismic Hazard Assessment

    Sentinel-1 data, though not directly related to Saruparib, has been instrumental in advancing scientific research on earthquake cycles and improving the operational use of satellite data in seismic hazard assessment and crisis management (Salvi et al., 2012).

Mechanism of Action

Saruparib works by inhibiting the PARP1 protein . These proteins are crucial for DNA repair. By inhibiting PARP proteins, cancers that harbor gene mutations negatively affecting DNA repair, such as BRCA1/2 mutations, are unable to repair their DNA, leading to an inability to replicate and, ultimately, cell death .

Safety and Hazards

Saruparib has shown a favorable safety profile in clinical trials . The rate of treatment-related adverse events varies with the dosage, with lower rates observed at doses of 90 mg or lower . The most common adverse events include anemia, neutropenia, thrombocytopenia, fatigue, and asthenia .

Future Directions

Saruparib is currently being tested in a phase 3 trial . The improved safety profile of Saruparib may enable more combinations with other treatments and extend the benefits of PARP inhibitors to patients in earlier disease stages . Ongoing research and clinical trials will continue to explore Saruparib’s role in improving outcomes for patients with breast cancer and potentially other malignancies characterized by DNA repair deficiencies .

properties

IUPAC Name

5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVGRAETZEADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saruparib

CAS RN

2589531-76-8
Record name AZD-5305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saruparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saruparib
Reactant of Route 2
Reactant of Route 2
Saruparib
Reactant of Route 3
Reactant of Route 3
Saruparib
Reactant of Route 4
Reactant of Route 4
Saruparib
Reactant of Route 5
Reactant of Route 5
Saruparib
Reactant of Route 6
Reactant of Route 6
Saruparib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.